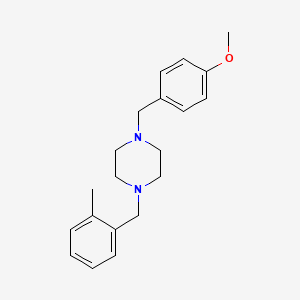![molecular formula C19H18FN3O B5504454 N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)
N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those structurally related to N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide, often involves complex reactions that incorporate fluoro and ethyl groups into the quinoline core. For example, the synthesis of 1-substituted quinolone derivatives demonstrates a methodology that might be applicable to the synthesis of the target compound, focusing on antibacterial activity and DNA-gyrase inhibition as key factors in the evaluation of synthetic derivatives (Domagala et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds like N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide is characterized by the presence of a quinoline core modified with various functional groups that influence the compound's chemical behavior and interaction with biological targets. The arrangement of these functional groups and the compound's overall conformation are critical for its activity, as seen in studies of similar compounds where the molecular modeling and conformational analyses were conducted to understand their activity profile (Domagala et al., 1988).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including condensation, cyclization, and N-alkylation, to produce compounds with enhanced biological activities. The chemical reactions involved in synthesizing these derivatives are crucial for introducing functional groups that contribute to the compound's antibacterial and inhibitory properties against specific targets, such as DNA gyrase (Domagala et al., 1988).
Applications De Recherche Scientifique
Chemical Sensing and Monitoring
A study by Park et al. (2015) highlighted the development of a highly selective "turn-on" fluorescence type chemosensor for Zn2+ ions, incorporating quinoline as the fluorophore and pyridin-2-ylmethylamine as the binding site. This chemosensor demonstrated remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions, with applications in detecting and quantifying Zn2+ in living cells and water samples, supported by theoretical calculations for the sensing mechanism (Park et al., 2015).
Inhibition of ATM Kinase
Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds showed potent and highly selective ATM inhibition with suitable ADME properties for oral administration, indicating potential utility in probing ATM inhibition in vivo, particularly in combination with DNA strand break-inducing agents (Degorce et al., 2016).
Anion Sensing in Water
Dorazco-González et al. (2014) synthesized dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide and explored their capabilities as fluorescent anion sensors in water. These compounds exhibited efficient fluorescence quenching by various anions, demonstrating the potential for efficient binding and sensing of anions in aqueous environments, attributed to the high acidity and preorganized rigid structure of the receptors (Dorazco‐González et al., 2014).
Synthesis of Novel Compounds
Yang et al. (2017) reported the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and related compounds. These structures, containing multiple nitrogen atoms capable of forming coordinate bonds with metal ions, are explored for their potential in targeted delivery of nitric oxide to biological sites, such as tumors, upon irradiation with long-wavelength light (Yang et al., 2017).
TLR2 Agonistic Activity
Hu et al. (2018) identified dihydropyridine-quinolone carboxamides with Toll-like receptor 2 (TLR2) agonistic activity. These compounds induced chemokines and cytokines in a TLR2-dependent manner, offering new leads for the development of vaccine adjuvants (Hu et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5-ethylpyridin-2-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-3-13-7-9-15(21-11-13)12-23(2)19(24)17-10-8-14-5-4-6-16(20)18(14)22-17/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOPRIVKPUHAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504377.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)
![rel-(3R,4R)-4-amino-1-[(3-amino-2-thienyl)carbonyl]-3-piperidinol hydrochloride](/img/structure/B5504389.png)
![1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5504407.png)
![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5504422.png)
![ethyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5504428.png)


![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)
![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)
![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)
![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)
